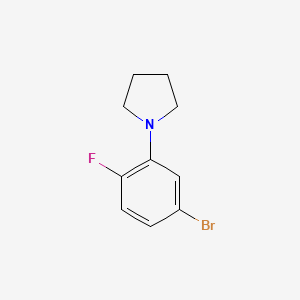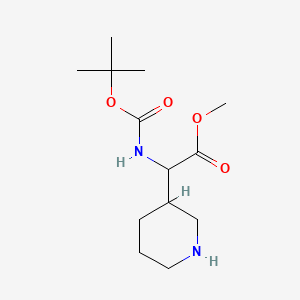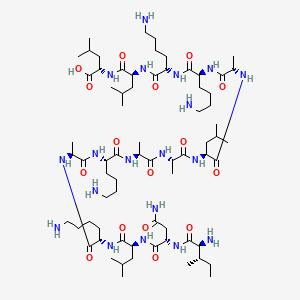
Mastoparan 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mastoparan 17 is a tetradecapeptide derived from wasp venom. It is a linear cationic α-helical peptide known for its ability to promote mast cell degranulation and the release of histamine. This compound has garnered significant attention due to its wide range of biological activities, including antimicrobial, hemolytic, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
Mastoparan 17 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the peptide’s quality .
化学反应分析
Types of Reactions
Mastoparan 17 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its structure and function.
Substitution: Amino acid substitution can be employed to create analogs of this compound with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce specific amino acid changes.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with distinct biological activities .
科学研究应用
Mastoparan 17 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide-membrane interactions and peptide folding.
Biology: Investigated for its role in cell signaling, particularly in mast cell degranulation and G protein activation.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical research.
作用机制
Mastoparan 17 exerts its effects primarily through interaction with cell membranes and G proteins. It promotes mast cell degranulation by stimulating GTPase activity, leading to the release of histamine and other mediators. The peptide also activates phospholipase A2, C, and D, contributing to its diverse biological activities .
相似化合物的比较
Similar Compounds
Mastoparan: Another peptide from wasp venom with similar biological activities but different amino acid sequence.
Polybia-MP1: A peptide with potent antimicrobial activity derived from the venom of the wasp Polybia paulista.
Dominulin-A and Dominulin-B: Peptides found in the venom of the social paper wasp Polistes dominulus, known for their antimicrobial properties.
Uniqueness
Mastoparan 17 is unique due to its specific amino acid sequence and its ability to act as an inactive analogue of Mastoparan. This allows researchers to study the structure-activity relationship and develop modified peptides with enhanced or reduced biological activities .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H131N19O16/c1-15-41(10)56(76)69(103)88-53(36-55(75)90)68(102)87-51(33-38(4)5)66(100)84-47(25-17-21-29-72)62(96)79-44(13)58(92)81-46(24-16-20-28-71)61(95)78-42(11)57(91)77-43(12)60(94)85-50(32-37(2)3)65(99)80-45(14)59(93)82-48(26-18-22-30-73)63(97)83-49(27-19-23-31-74)64(98)86-52(34-39(6)7)67(101)89-54(70(104)105)35-40(8)9/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,90)(H,77,91)(H,78,95)(H,79,96)(H,80,99)(H,81,92)(H,82,93)(H,83,97)(H,84,100)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,101)(H,104,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXIXXMXWWPJFK-ZWFWRLIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H131N19O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1494.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130571-28-7 |
Source


|
| Record name | 130571-28-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
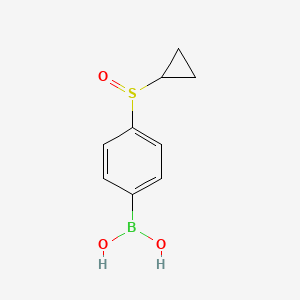
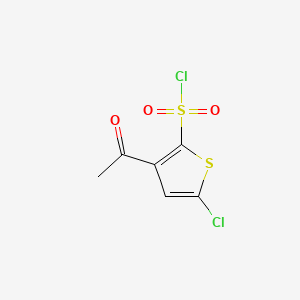

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)
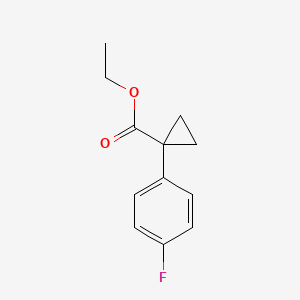
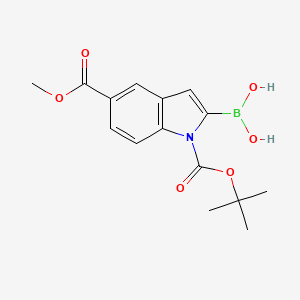
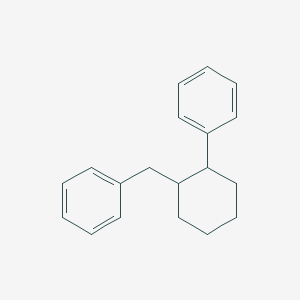
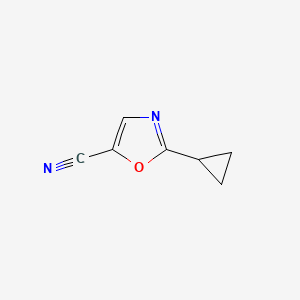

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)
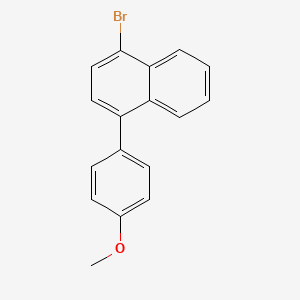
![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)
